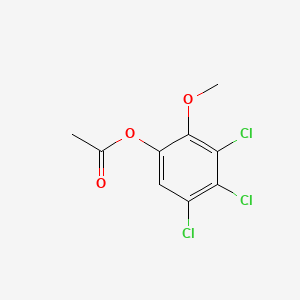
Phenol, 3,4,5-trichloro-2-methoxy-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3,4,5-trichloro-2-methoxy-, acetate is a chlorinated phenolic compound with the molecular formula C9H7Cl3O3 This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenol ring, along with an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-trichloro-2-methoxy-, acetate typically involves the chlorination of phenol followed by methoxylation and acetylation. The process can be summarized as follows:
Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 3, 4, and 5 positions.
Methoxylation: The chlorinated phenol is then reacted with methanol in the presence of a base such as sodium hydroxide (NaOH) to introduce the methoxy group at the 2 position.
Acetylation: Finally, the methoxylated compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3,4,5-trichloro-2-methoxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenol, 3,4,5-trichloro-2-methoxy-, acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 3,4,5-trichloro-2-methoxy-, acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. The presence of chlorine atoms and the methoxy group enhances its reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Phenol, 3,4,5-trichloro-2-methoxy-, acetate can be compared with other similar compounds such as:
Phenol, 2,4,5-trichloro-: Similar structure but lacks the methoxy and acetate groups.
Phenol, 4-methoxy-, acetate: Similar structure but lacks the chlorine atoms.
Phenol, 2,3,5,6-tetrachloro-4-methoxy-: Contains additional chlorine atoms and a methoxy group.
Uniqueness
The unique combination of chlorine atoms, methoxy group, and acetate ester in this compound gives it distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
85430-21-3 |
|---|---|
Fórmula molecular |
C9H7Cl3O3 |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
(3,4,5-trichloro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(13)15-6-3-5(10)7(11)8(12)9(6)14-2/h3H,1-2H3 |
Clave InChI |
LQAOAEFNWDLHIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1OC)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
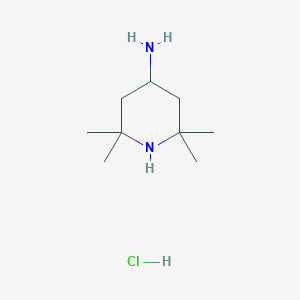
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
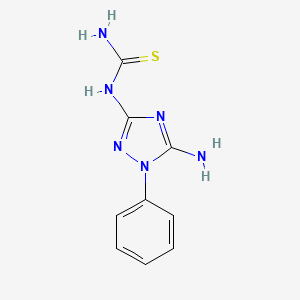
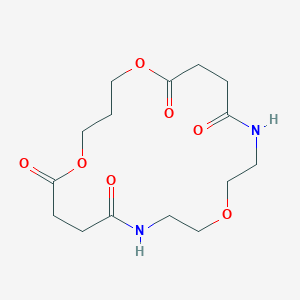
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
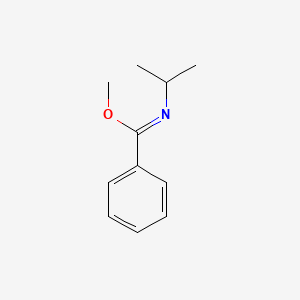
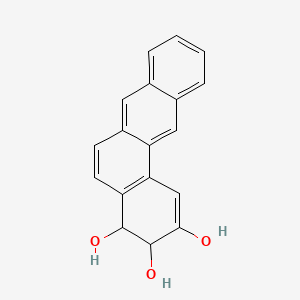

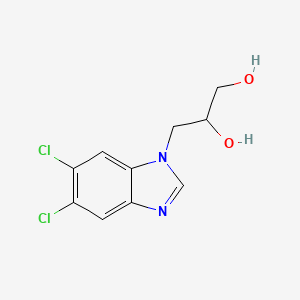
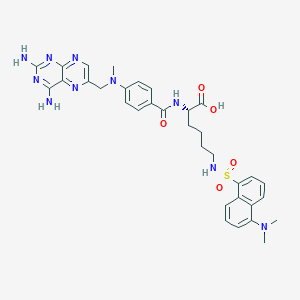
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
